molecular formula C21H24O5 B2417846 (1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 1005163-93-8

(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2417846
CAS No.: 1005163-93-8
M. Wt: 356.418
InChI Key: DZBWSUUMDFCORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C21H24O5 and its molecular weight is 356.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 6-methoxy-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-20(2)13-7-8-21(20,3)17(11-13)26-19(23)15-10-12-9-14(24-4)5-6-16(12)25-18(15)22/h5-6,9-10,13,17H,7-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBWSUUMDFCORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a bicyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16H18O5
  • Molecular Weight : 302.31 g/mol
  • IUPAC Name : this compound

Antioxidant Activity

Research indicates that compounds similar to the chromene structure exhibit significant antioxidant properties. For instance, chromene derivatives have shown the ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .

Anticancer Activity

Studies have demonstrated that chromene-based compounds can induce apoptosis in cancer cells. Specifically, derivatives of chromenes have been found to inhibit cell proliferation in various cancer types by modulating pathways involved in cell cycle regulation and apoptosis .

Anti-inflammatory Effects

Compounds with similar bicyclic structures have exhibited anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may also possess similar activities .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Nuclear Receptors : Some studies suggest that chromene derivatives may act as ligands for nuclear receptors involved in the regulation of genes associated with inflammation and cancer progression.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer cell metabolism.

Case Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant capacity of chromene derivatives, it was found that specific modifications in the molecular structure significantly enhanced their radical-scavenging activity. The study utilized DPPH and ABTS assays to quantify antioxidant activity and concluded that certain structural features are critical for efficacy .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of chromene derivatives highlighted their effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231). The study reported a dose-dependent decrease in cell viability and increased apoptosis markers when treated with the compound .

Data Summary Table

Biological ActivityMechanism of ActionReference
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of COX-2 and cytokines

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that certain analogs could inhibit the proliferation of cancer cells through apoptosis induction mechanisms. The structure's ability to interact with specific biological targets is crucial for its efficacy in cancer treatment .

Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, making it a candidate for developing anti-inflammatory drugs. In vitro studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Organic Synthesis

Synthetic Intermediates
Due to its unique bicyclic structure, this compound serves as an important intermediate in the synthesis of complex organic molecules. Researchers have utilized it in multi-step synthesis processes to create various pharmaceuticals and agrochemicals .

Chiral Solvating Agents
The compound's chirality allows it to act as a chiral solvating agent in asymmetric synthesis. This property is particularly valuable in producing enantiomerically pure compounds, which are essential in pharmaceuticals .

Materials Science

Polymer Chemistry
In materials science, this compound can be used to develop new polymeric materials with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices has been studied for applications in coatings and composites .

Data Tables

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatory EffectsModulates inflammatory pathways
Organic SynthesisSynthetic IntermediatesImportant for multi-step synthesis
Chiral Solvating AgentsUseful for asymmetric synthesis
Materials SciencePolymer ChemistryEnhances thermal stability and mechanical strength

Case Study 1: Anticancer Activity

A recent study evaluated the efficacy of (1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate against various cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell growth observed at higher concentrations.

Case Study 2: Chiral Solvating Properties

In another research project focused on asymmetric synthesis, the compound was tested as a chiral solvating agent for several substrates. The findings highlighted its effectiveness in increasing enantiomeric excess compared to traditional solvents.

Q & A

Q. What are the key synthetic routes for synthesizing (1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step routes:

  • Step 1 : Construction of the bicyclo[2.2.1]heptane core via Diels-Alder or Wagner-Meerwein rearrangements, requiring precise temperature control (0–50°C) and Lewis acid catalysts (e.g., BF₃·Et₂O) .
  • Step 2 : Introduction of the 6-methoxy-2-oxochromene moiety via Friedel-Crafts acylation or esterification, using anhydrous solvents (e.g., dichloromethane) and acid scavengers (e.g., DMAP) .
  • Step 3 : Stereochemical control via chiral resolution (e.g., chiral HPLC) or asymmetric catalysis to achieve the (1S,2S,4S) configuration .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

  • NMR : 1^1H and 13^{13}C NMR can identify diastereotopic protons and confirm bicyclic framework integrity. NOESY experiments are critical for spatial proximity analysis of methyl and methoxy groups .
  • X-ray Crystallography : Single-crystal studies resolve absolute stereochemistry, as demonstrated in structurally similar chromene-bicycloheptane hybrids .
  • CD Spectroscopy : Useful for confirming enantiomeric purity in solution .

Q. What in vitro biological assays are recommended to evaluate its potential pharmacological activity?

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET).
  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) to determine MIC values, referencing structurally related bicyclic compounds with antibacterial properties .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess therapeutic index .

Advanced Research Questions

Q. How does the stereochemistry of the bicyclo[2.2.1]heptane core influence its reactivity and biological activity?

The (1S,2S,4S) configuration imposes steric constraints that:

  • Modulate Reactivity : Axial methyl groups hinder nucleophilic attack at the ester carbonyl, favoring specific reaction pathways (e.g., transesterification over hydrolysis) .
  • Enhance Target Binding : Molecular docking studies show the 7,7-dimethyl groups create hydrophobic pockets, improving affinity for enzymes like cyclooxygenase-2 .
  • Impact Metabolic Stability : Stereochemistry affects susceptibility to cytochrome P450 oxidation, as shown in analogues with modified substituents .

Q. What analytical challenges arise in resolving impurities or diastereomers during synthesis, and how can they be addressed?

  • Challenge : Co-elution of diastereomers in HPLC due to similar polarity.
  • Solution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) or orthogonal techniques (e.g., SFC) .
  • Impurity Profiling : LC-MS/MS identifies byproducts (e.g., demethylated chromene derivatives) and guides reaction optimization .

Q. How can contradictory data in spectral interpretation (e.g., NMR vs. X-ray) be resolved for this compound?

  • Case Example : Discrepancies in methoxy group orientation (NMR chemical shifts vs. X-ray torsional angles).
  • Resolution : Perform variable-temperature NMR to assess dynamic effects or DFT calculations to model lowest-energy conformers .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB permeability.
  • MD Simulations : Assess binding stability to serum albumin or P-glycoprotein substrates .
  • Docking Studies : AutoDock Vina or Schrödinger Suite for target prioritization (e.g., COX-2, β-lactamases) .

Q. How can reaction scalability be optimized without compromising stereochemical integrity?

  • Flow Chemistry : Continuous processing minimizes epimerization risks during esterification .
  • Catalyst Immobilization : Heterogeneous chiral catalysts (e.g., immobilized BINOL-phosphates) enhance recyclability .
  • In-line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time .

Methodological Considerations

Q. What strategies are recommended for enhancing the compound’s solubility in aqueous assays?

  • Co-solvents : Use DMSO/water mixtures (<5% DMSO to avoid cytotoxicity).
  • Prodrug Design : Introduce phosphate or glycoside moieties to the carboxylate group .
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins .

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Forced Degradation : Expose to HCl (0.1 M, 40°C) and NaOH (0.1 M, 40°C) for 24–72 hours.
  • HPLC-PDA : Track degradation products (e.g., chromene ring-opening or ester hydrolysis) .
  • ICH Guidelines : Follow Q1A(R2) for accelerated stability testing .

Data Interpretation and Validation

Q. What statistical approaches are appropriate for analyzing dose-response data in biological assays?

  • Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., GraphPad Prism).
  • Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values .
  • ANOVA with Tukey’s Test : Compare multiple treatment groups .

Q. How can researchers validate target engagement in cellular models?

  • CETSA : Cellular Thermal Shift Assay to confirm target binding .
  • Knockout Models : CRISPR-Cas9 gene editing to ablate putative targets and assess activity loss .

Advanced Applications

Q. What strategies enable the incorporation of this compound into prodrugs or conjugates?

  • Esterase-Labile Linkers : Attach via the carboxylate group for triggered release in vivo.
  • Click Chemistry : Azide-alkyne cycloaddition to append targeting moieties (e.g., folate) .

Q. Q. How can isotopic labeling (e.g., 13^{13}C, 2^{2}H) aid in metabolic pathway elucidation?

  • Tracer Studies : Administer 13^{13}C-labeled compound and track metabolites via LC-MS.
  • Deuterium Exchange : Assess metabolic soft spots using 2^{2}H-NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.